molecular formula C17H23N3O4S B2519828 5-((2-(1,3-dioxan-2-yl)ethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 900004-63-9

5-((2-(1,3-dioxan-2-yl)ethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2519828
CAS RN: 900004-63-9
M. Wt: 365.45
InChI Key: NMQQJPLDYWPADJ-UHFFFAOYSA-N
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Description

The compound "5-((2-(1,3-dioxan-2-yl)ethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione" is a derivative of pyrido[2,3-d]pyrimidine-2,4-dione, which is a class of compounds known for their diverse pharmacological activities. The structure suggests that it is a heterocyclic compound with potential biological and pharmaceutical applications.

Synthesis Analysis

The synthesis of related pyrimidine dione derivatives has been reported using water-mediated and catalyst-free methods, which are advantageous due to their simplicity, clean reaction profiles, and environmental friendliness. For instance, a series of functionalized 5-(2-arylimidazo[1,2-a]pyridin-3-yl)pyrimidine-2,4(1H,3H)-diones were synthesized through a one-pot multicomponent reaction involving arylglyoxal monohydrates, 2-aminopyridines/2-aminopyrimidine, and barbituric/N,N-dimethylbarbituric acids under reflux conditions in water . This method emphasizes high atom-economy and low E-factor, which are desirable in green chemistry.

Molecular Structure Analysis

The molecular structure of pyrimidine dione derivatives is characterized by the presence of a pyrimidine ring fused with a pyridine or imidazole ring. The compound likely possesses a similar fused ring system with additional substituents that may influence its chemical behavior and biological activity. The structure of a related compound, 5,5'-(1,4-phenylenedimethylylidene)bis(1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione), was confirmed using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and EI-MS . These techniques are crucial for establishing the identity and purity of such compounds.

Chemical Reactions Analysis

The synthesis of pyrimidine dione derivatives often involves multicomponent reactions that allow for the introduction of various substituents into the molecule. For example, the synthesis of 5,6-disubstituted pyrrolo[2,3-d]pyrimidine-2,4-diones was achieved by reacting arylglyoxal with 6-amino uracil or its derivatives and thiols under microwave heating conditions . This method demonstrates the versatility of pyrimidine dione chemistry, allowing for the generation of diverse derivatives by altering the reaction components.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "5-((2-(1,3-dioxan-2-yl)ethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione" are not detailed in the provided papers, the properties of similar compounds can be inferred. Pyrimidine diones generally exhibit good solubility in polar solvents due to their heteroaromatic nature and may show varying degrees of solubility in water depending on the nature of their substituents. The presence of thioether and alkyl groups in the molecule may affect its lipophilicity, which in turn can influence its pharmacokinetic properties.

Scientific Research Applications

Chemical Synthesis and Derivatives

The compound is part of a broader class of chemicals that are synthesized and studied for their unique structural properties and potential reactivity. For example, the synthesis and antiviral evaluation of related pyrimidine-2,4-dione derivatives highlight the compound's relevance in medicinal chemistry. These derivatives were synthesized through reactions involving azido-uracil compounds and tested for antiviral activities, demonstrating the compound's foundation in the exploration of therapeutic agents (El-Etrawy & Abdel-Rahman, 2010).

Structural Analysis and Reactions

Further research into the compound's structural analogs has led to insights into their potential applications. Studies involving the modification of Hantzsch reactions to synthesize novel pyrido[2,3-d]pyrimidino-2,4-diones have provided valuable information on the compound's structural flexibility and reactivity. This work emphasizes the importance of such compounds in the development of new chemical entities with potential pharmacological applications (Dzvinchuk & Lozinskii, 2007).

Green Chemistry Applications

The adoption of green chemistry principles in synthesizing related compounds, such as dihydrofuropyrido[2,3-d]pyrimidines, underscores the compound's role in environmentally friendly chemical synthesis. This research demonstrates the use of water as a solvent and avoids the need for chromatography in purification, aligning with sustainable chemistry practices (Ahadi et al., 2014).

Novel Reaction Pathways

Explorations into novel synthetic pathways have unveiled the compound's versatility in chemical reactions. For instance, the synthesis of bioactive heterocycles through sigmatropic rearrangements offers insights into new methods of creating structurally diverse and potentially pharmacologically active derivatives (Majumdar & Bhattacharyya, 2001).

Future Directions

The future directions in the research of pyrimidine derivatives could involve the design and synthesis of new derivatives with enhanced biological activities. For example, the replacement of the pyridine moiety attached to the thienopyrimidine core with various heteroalkyl cycles to decrease the aromatic character/increase the sp3 carbon fraction has been suggested .

properties

IUPAC Name

5-[2-(1,3-dioxan-2-yl)ethylsulfanyl]-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S/c1-4-11-10-18-15-13(16(21)20(3)17(22)19(15)2)14(11)25-9-6-12-23-7-5-8-24-12/h10,12H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQQJPLDYWPADJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1SCCC3OCCCO3)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((2-(1,3-dioxan-2-yl)ethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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